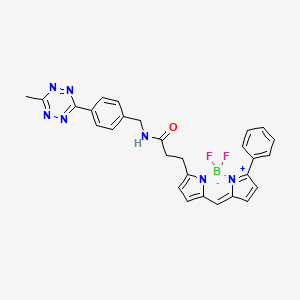
BDP R6G tetrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BDP R6G is a borondipyrromethene dye that has absorption and emission wavelengths close to rhodamine 6G (R6G). BDP R6G is a very bright and photostable dye. Tetrazine fragment is used in inverse electron demand Diels Alder reaction with trans-cyclooctenes, acylazetines, and other strained olefins.
Wissenschaftliche Forschungsanwendungen
Fluorescence Microscopy
BDP R6G tetrazine is extensively utilized in fluorescence microscopy for visualizing cellular structures and tracking dynamic biological processes. Its bright fluorescence and stability make it ideal for high-resolution imaging, allowing researchers to study cellular dynamics with precision .
Key Features:
- High Brightness: The compound exhibits strong emission properties, enhancing visibility in complex biological samples.
- Photostability: It maintains fluorescence intensity over prolonged imaging periods, which is crucial for time-lapse studies.
Flow Cytometry
In flow cytometry, this compound serves as a vital tool for cell sorting and analysis. Its distinct fluorescence signals facilitate the identification and quantification of different cell populations .
Applications:
- Cellular Analysis: Enables detailed study of cell surface markers and intracellular components.
- Sorting Efficiency: Improves the accuracy of sorting based on fluorescent signals.
FRET Studies
The compound is also employed in Förster Resonance Energy Transfer (FRET) assays to investigate molecular interactions. This compound can be used as a donor or acceptor fluorophore, enabling sensitive detection of proximity between biomolecules .
Advantages:
- High Sensitivity: Capable of detecting low-abundance interactions.
- Versatility: Applicable to various biological systems and conditions.
Bioorthogonal Chemistry
This compound participates in bioorthogonal reactions, particularly with trans-cyclooctenes, allowing for selective labeling of biomolecules in live cells. This property is significant for studying protein dynamics and interactions within their native environments .
Case Study: RNA-templated Reactions
A notable application involved using this compound in RNA-templated reactions to monitor specific RNA sequences in living cells. The fluorescence increased significantly upon reaction with specific targets, demonstrating its utility in real-time imaging of RNA dynamics .
Advanced Imaging Techniques
Recent advancements have integrated this compound with sophisticated imaging techniques such as stimulated emission depletion (STED) microscopy and total internal reflection fluorescence (TIRF) microscopy. These methods allow for super-resolution imaging of subcellular structures .
Applications:
- Subcellular Tracking: Monitoring organelles like mitochondria and lysosomes.
- Dynamic Studies: Observing changes in cellular morphology and function over time.
Drug Development
The bioorthogonal nature of this compound has implications in drug development, particularly in targeted therapies. Its ability to selectively label and visualize drug interactions within cells can aid in understanding drug mechanisms and optimizing therapeutic strategies .
Data Table: Properties of this compound
| Property | Value |
|---|---|
| Absorption Maximum (nm) | 530 |
| Emission Maximum (nm) | 548 |
| Fluorescence Quantum Yield | 0.96 |
| Stability | High |
Challenges and Future Directions
While this compound shows promise across various applications, challenges remain regarding its quenching mechanisms and the need for deeper tissue penetration for in vivo studies. Future research may focus on developing new fluorogenic probes that enhance these properties while maintaining biocompatibility .
Eigenschaften
Molekularformel |
C28H24BF2N7O |
|---|---|
Molekulargewicht |
523.35 |
IUPAC-Name |
3-(2,2-difluoro-12-phenyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide |
InChI |
InChI=1S/C28H24BF2N7O/c1-19-33-35-28(36-34-19)22-9-7-20(8-10-22)18-32-27(39)16-14-23-11-12-24-17-25-13-15-26(21-5-3-2-4-6-21)38(25)29(30,31)37(23)24/h2-13,15,17H,14,16,18H2,1H3,(H,32,39) |
InChI-Schlüssel |
WJROXGNPGGCLQF-UHFFFAOYSA-N |
SMILES |
[B-]1(N2C(=CC=C2CCC(=O)NCC3=CC=C(C=C3)C4=NN=C(N=N4)C)C=C5[N+]1=C(C=C5)C6=CC=CC=C6)(F)F |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
BDP R6G tetrazine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















